molecular formula C21H29N3O6 B8408944 di-tert-butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-propanediyl]biscarbamate

di-tert-butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-propanediyl]biscarbamate

Cat. No. B8408944
M. Wt: 419.5 g/mol
InChI Key: CLPRXUCBOBBWTE-UHFFFAOYSA-N
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Patent
US07192943B2

Procedure details

Di-tert-butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-propanediyl]biscarbamate (144 g) was suspended in ethanol (1.5 L), and hydrazine monohydrate (19.8 ml) was added dropwise to the suspension under cooling on an ice-water bath. The mixture was refluxed for 5 hours, and cooled to 5° C. on an ice-water bath. The precipitate was filtered off, and the filtrate was concentrated under reduced pressure and recrystallized from hexane (500 ml)—ethyl acetate (100 ml) to give di-tert-butyl (2-amino-1,3-propanediyl)biscarbamate (44.1 g) as crystals. The mother liquor (31.3 g), which proved to be satisfactorily pure by thin layer chromatography, was also used for the next reaction.
Quantity
19.8 mL
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH:12]([CH2:22][NH:23][C:24](=[O:30])[O:25][C:26]([CH3:29])([CH3:28])[CH3:27])[CH2:13][NH:14][C:15](=[O:21])[O:16][C:17]([CH3:20])([CH3:19])[CH3:18].O.NN>C(O)C>[NH2:3][CH:12]([CH2:22][NH:23][C:24](=[O:30])[O:25][C:26]([CH3:29])([CH3:28])[CH3:27])[CH2:13][NH:14][C:15](=[O:21])[O:16][C:17]([CH3:20])([CH3:19])[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
144 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)C(CNC(OC(C)(C)C)=O)CNC(OC(C)(C)C)=O
Step Two
Name
Quantity
19.8 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling on an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane (500 ml)—ethyl acetate (100 ml)

Outcomes

Product
Name
Type
product
Smiles
NC(CNC(OC(C)(C)C)=O)CNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 44.1 g
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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